Cas no 5151-34-8 (2,4-Dimethoxy-5-methylpyrimidine)
2,4-Dimethoxy-5-methylpyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Dimethoxy-5-methylpyrimidine
- 2,4-Dimethoxy-5-methyl pyrimidine
- 7184AB
- Pyrimidine, 2,4-dimethoxy-5-methyl-
- SCHEMBL8888
- 2,4-Dimethoxy-5-methylpyrimidine, 97%
- SB55937
- DTXSID90342224
- QOKFHFUSIPXAJO-UHFFFAOYSA-N
- DB-013824
- AKOS015892584
- 2 4-DIMETHOXY-5-METHYLPYRIMIDINE 97
- E4W67RX2L2
- 5151-34-8
- MFCD03424272
-
- MDL: MFCD03424272
- Inchi: 1S/C7H10N2O2/c1-5-4-8-7(11-3)9-6(5)10-2/h4H,1-3H3
- InChI Key: QOKFHFUSIPXAJO-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CN=C(N=1)OC)C
Computed Properties
- Exact Mass: 154.07400
- Monoisotopic Mass: 154.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.2
- Topological Polar Surface Area: 44.2
Experimental Properties
- Color/Form: solid
- Melting Point: 58-62 °C(lit.)
- PSA: 44.24000
- LogP: 0.80220
- Solubility: Not determined
- Sensitiveness: Air Sensitive
2,4-Dimethoxy-5-methylpyrimidine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,4-Dimethoxy-5-methylpyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM165355-5g |
2,4-dimethoxy-5-methylpyrimidine |
5151-34-8 | 95% | 5g |
$333 | 2021-08-05 | |
| Chemenu | CM165355-10g |
2,4-dimethoxy-5-methylpyrimidine |
5151-34-8 | 95% | 10g |
$557 | 2021-08-05 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H51088-1g |
2,4-Dimethoxy-5-methylpyrimidine, 97% |
5151-34-8 | 97% | 1g |
¥3180.00 | 2023-03-09 | |
| Chemenu | CM165355-5g |
2,4-dimethoxy-5-methylpyrimidine |
5151-34-8 | 95% | 5g |
$417 | 2023-02-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1770295-5g |
2,4-Dimethoxy-5-methylpyrimidine |
5151-34-8 | 98% | 5g |
¥3448.00 | 2024-05-10 |
2,4-Dimethoxy-5-methylpyrimidine Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 2,4-Dimethoxy-5-methylpyrimidine
Recent Advances in the Study of 2,4-Dimethoxy-5-methylpyrimidine (CAS: 5151-34-8) in Chemical Biology and Pharmaceutical Research
2,4-Dimethoxy-5-methylpyrimidine (CAS: 5151-34-8) is a pyrimidine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including nucleoside analogs and kinase inhibitors. Recent studies have explored its potential in drug discovery, particularly in the development of antiviral and anticancer agents. The unique structural features of 2,4-Dimethoxy-5-methylpyrimidine, such as its electron-rich aromatic system and methoxy substituents, make it an attractive scaffold for medicinal chemistry.
One of the most notable advancements in the study of 2,4-Dimethoxy-5-methylpyrimidine is its role in the synthesis of novel nucleoside analogs. Researchers have demonstrated that this compound can be efficiently functionalized to produce analogs with enhanced pharmacokinetic properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful incorporation of 2,4-Dimethoxy-5-methylpyrimidine into a series of modified nucleosides, which exhibited potent activity against RNA viruses. The study highlighted the compound's ability to improve the metabolic stability of these analogs, thereby increasing their therapeutic potential.
In addition to its applications in nucleoside chemistry, 2,4-Dimethoxy-5-methylpyrimidine has also been investigated as a building block for kinase inhibitors. Kinases are critical targets in cancer therapy, and the development of selective inhibitors remains a major focus in pharmaceutical research. A recent study in Bioorganic & Medicinal Chemistry Letters described the use of 2,4-Dimethoxy-5-methylpyrimidine as a core structure in the design of novel kinase inhibitors. The researchers utilized computational modeling and structure-activity relationship (SAR) studies to optimize the compound's binding affinity for specific kinase targets, resulting in inhibitors with promising preclinical efficacy.
The synthetic versatility of 2,4-Dimethoxy-5-methylpyrimidine has also been explored in the context of green chemistry. Researchers have developed environmentally friendly protocols for its synthesis, reducing the reliance on hazardous reagents and minimizing waste generation. A 2022 study in Green Chemistry reported a catalytic method for the methoxylation of pyrimidine derivatives, including 2,4-Dimethoxy-5-methylpyrimidine, using sustainable catalysts and solvents. This approach not only improves the sustainability of the synthesis but also enhances the scalability of the process for industrial applications.
Despite these advancements, challenges remain in the widespread adoption of 2,4-Dimethoxy-5-methylpyrimidine in drug discovery. Issues such as regioselectivity in functionalization and the need for improved synthetic yields continue to be areas of active research. However, the growing body of literature on this compound underscores its potential as a valuable tool in chemical biology and pharmaceutical development. Future studies are expected to further elucidate its mechanistic roles and expand its applications in therapeutic design.
In conclusion, 2,4-Dimethoxy-5-methylpyrimidine (CAS: 5151-34-8) represents a promising scaffold in modern drug discovery, with applications ranging from nucleoside analogs to kinase inhibitors. Recent research has highlighted its synthetic versatility, therapeutic potential, and compatibility with green chemistry principles. As the field continues to evolve, this compound is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
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